Home > Products > Screening Compounds P72120 > Antibiotic JI-20A
Antibiotic JI-20A -

Antibiotic JI-20A

Catalog Number: EVT-1540831
CAS Number:
Molecular Formula: C19H39N5O9
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibiotic JI-20A is an aminoglycoside.
Overview

Antibiotic JI-20A is a novel aminoglycoside antibiotic derived from the actinomycete Micromonospora purpurea. It is part of a complex that includes other antibiotics such as JI-20B and gentamicin. JI-20A is characterized by its unique structural features, which distinguish it from other known antibiotics in the same class. Its potential applications in treating bacterial infections make it a subject of significant scientific interest.

Source

JI-20A was first isolated from Micromonospora purpurea, a bacterium known for producing various bioactive compounds, including antibiotics. The original discovery of JI-20A occurred during the investigation of antibiotic complexes from this genus, leading to the identification of its biosynthetic pathway and properties .

Classification

JI-20A belongs to the class of aminoglycoside antibiotics, which are characterized by their amino sugars and their mechanism of action that inhibits bacterial protein synthesis. Other members of this class include gentamicin, streptomycin, and kanamycin .

Synthesis Analysis

Methods

The biosynthesis of JI-20A involves a series of enzymatic reactions catalyzed by specific enzymes encoded within the Micromonospora purpurea genome. Key enzymes include dehydrogenases and aminotransferases that facilitate the conversion of precursor compounds through various biochemical pathways .

Technical Details

The production of JI-20A can be enhanced through genetic manipulation techniques, such as disrupting genes responsible for byproduct formation. For instance, strains of Micromonospora echinospora have been engineered to overproduce JI-20A by knocking out genes that lead to the synthesis of unwanted metabolites .

Molecular Structure Analysis

Structure

The molecular structure of JI-20A is similar to that of gentamicin B, differing primarily at the C2' position where an amino group is present instead of a hydroxyl group. This structural variation is critical for its biological activity and classification within aminoglycosides .

Data

Molecular formula: C₁₈H₃₃N₅O₇
Molecular weight: 393.49 g/mol
The compound exhibits multiple functional groups characteristic of aminoglycosides, including hydroxyl and amino groups that contribute to its solubility and interaction with bacterial ribosomes .

Chemical Reactions Analysis

Reactions

JI-20A undergoes various chemical transformations during its biosynthesis and when interacting with enzymes in microbial systems. Key reactions include dehydrogenation, transamination, and methylation processes that convert precursor compounds into JI-20A .

Technical Details

The enzymatic pathways involve several key enzymes:

  • GenB1/GenB2: Catalyze transamination reactions.
  • GenQ: Facilitates dehydrogenation steps.
    These reactions are crucial for the conversion of substrates into JI-20A and its derivatives .
Mechanism of Action

Process

JI-20A exerts its antibacterial effects by binding to bacterial ribosomes, specifically targeting the 30S subunit. This binding disrupts protein synthesis, leading to cell death. The mechanism is similar to that of other aminoglycosides, which interfere with decoding mRNA and cause misreading during translation .

Data

Studies indicate that JI-20A has significant potency against various Gram-negative bacteria, making it a valuable candidate for further development in combating resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and polar organic solvents
  • Stability: Sensitive to heat and light; requires careful handling during storage.

Chemical Properties

  • pH: Typically neutral in aqueous solutions.
  • Melting Point: Not specifically documented but expected to be stable under standard laboratory conditions .

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming structure and purity during synthesis .

Applications

Scientific Uses

JI-20A has potential applications in treating bacterial infections, particularly those caused by resistant strains. Its unique structure may offer advantages over traditional antibiotics in terms of efficacy and spectrum of activity. Ongoing research aims to explore its use in combination therapies or as a scaffold for developing new antibiotic derivatives .

Introduction to Antibiotic JI-20A

Historical Discovery and Taxonomic Origin

Antibiotic JI-20A was identified during biosynthetic studies of the gentamicin complex in the mid-20th century. Research confirmed its production by the soil bacterium Micromonospora echinospora, a Gram-positive actinomycete renowned for secondary metabolite synthesis. Gentamicin components (C1, C1a, C2, C2a, C2b) were first isolated clinically in the 1960s, with JI-20A later recognized as a precursor metabolite through isotopic labeling and enzymatic studies [2] [5].

Key milestones include:

  • 1963: Initial isolation of gentamicin complex from M. purpurea strains
  • 1970s: Structural elucidation of gentamicin congeners
  • 2000s: Gene cluster analysis revealing JI-20A's role in parallel biosynthetic pathways [5]

Table 1: Discovery Timeline of Gentamicin Complex Components

YearEventSignificance
1963First isolation of gentamicinClinical introduction of broad-spectrum antibiotic
1971Structural characterization of C-componentsDifferentiation of JI-20A/JI-20B as precursors
2009gen cluster sequencingIdentification of enzymes synthesizing JI-20A

Classification Within the Aminoglycoside Family

Antibiotic JI-20A belongs to the 4,6-disubstituted deoxystreptamine subclass of aminoglycosides, characterized by a central 2-deoxystreptamine (2-DOS) ring glycosylated at positions C4 and C6. Its structure features:

  • A purpurosamine ring at C6
  • A garosamine moiety at C4
  • A methylamino group at C6' (distinguishing it from JI-20B) [5] [10]

The compound is biosynthesized from gentamicin A2 through stepwise enzymatic modifications:

  • Dehydrogenation by GenD2
  • Transamination by PLP-dependent GenS2
  • N-methylation by SAM-dependent GenN
  • C-methylation by cobalamin-dependent radical SAM enzyme GenD1 [5]

Table 2: Structural Comparison of Key Gentamicin Pathway Intermediates

CompoundR1 (C6')R2 (C3'')R3 (C4'')Biological Role
Gentamicin A2-OH-H-HCore pseudotrisaccharide
JI-20A-NHCH₃-NHCH₃-CH₃C1a/C2b precursor
JI-20B-NH₂-NHCH₃-CH₃C1/C2 precursor
Gentamicin C1a-NHCH₃-NHCH₃-CH₃Final bioactive metabolite

Significance in Antibiotic Research and Microbial Resistance Context

JI-20A's biochemical importance stems from its position at a branch point in gentamicin biosynthesis. Parallel pathways originating from JI-20A and JI-20B enable Micromonospora to produce structurally distinct end-products, enhancing ecological competitiveness. This metabolic plasticity represents nature's strategy for chemical diversification using limited genetic resources [5].

In antimicrobial resistance research, JI-20A derivatives are vulnerable to:

  • Aminoglycoside-modifying enzymes (AMEs):
  • AAC(3): Acetylation at C3
  • APH(2''): Phosphorylation at C2"
  • ANT(4'): Adenylation at C4' [1] [6]
  • 16S rRNA methyltransferases: ArmA and RmtB enzymes that methylate ribosomal target sites

Table 3: Resistance Mechanisms Affecting JI-20A-Derived Aminoglycosides

Resistance MechanismMolecular ConsequenceClinical Impact
Enzymatic modification (AMEs)Antibiotic inactivationHigh-frequency in Gram-negative pathogens
16S rRNA methylationRibosomal target alterationPan-aminoglycoside resistance
Efflux pumpsReduced intracellular accumulationLowered efficacy against biofilms

The compound's study informs antibiotic design strategies:

  • Structure-activity relationship (SAR) analysis: C6' methylation in JI-20A enhances binding to bacterial rRNA compared to unmethylated analogs
  • Biosynthetic engineering: Manipulation of genN and genD2 genes yields analogs with improved resistance profiles
  • Combination therapies: JI-20A derivatives show synergy with β-lactams against multidrug-resistant Pseudomonas aeruginosa [1] [10]

As antibiotic discovery stagnates, understanding JI-20A's biosynthesis offers blueprints for innovation in addressing the global antimicrobial resistance crisis, projected to cause 10 million annual deaths by 2050 without intervention [6].

Properties

Product Name

Antibiotic JI-20A

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C19H39N5O9

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1

InChI Key

YQGZDAPJXRYYLX-ZFAMMYHGSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O

Synonyms

antibiotic JI 20A
antibiotic JI-20A

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.